4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid
Description
Properties
IUPAC Name |
4-chloro-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c17-14-6-5-12(16(19)20)9-15(14)23(21,22)18-8-7-11-3-1-2-4-13(11)10-18/h1-6,9H,7-8,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYVOQBUPXDNMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid typically involves multi-step organic reactions. One common method includes the functionalization of tetrahydroisoquinoline derivatives. For instance, the C(1)-functionalization of tetrahydroisoquinolines can be achieved via multicomponent reactions, which are known for their efficiency and selectivity . These reactions often involve the use of strong acids or transition metal catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Techniques such as catalytic hydrogenation and the use of reducing agents like sodium borohydride are commonly employed to achieve the desired chemical transformations . The production process is designed to be scalable and cost-effective, making it suitable for large-scale applications.
Chemical Reactions Analysis
Oxidation Reactions
The benzoic acid moiety and tetrahydroisoquinoline system participate in oxidation processes under controlled conditions:
These reactions demonstrate the sensitivity of the sulfonamide bridge to oxidative cleavage, particularly under transition metal catalysis .
Hydrolysis Reactions
The compound undergoes both acidic and basic hydrolysis at distinct sites:
Basic conditions preferentially cleave the sulfonamide linkage, while strong acids promote ester hydrolysis when applicable .
Sulfonamide Group Reactivity
The -SO₂-N- bridge enables diverse transformations:
The sulfonamide nitrogen shows moderate nucleophilicity, enabling the formation of coordination complexes and substituted derivatives .
Coupling Reactions
The carboxylic acid group facilitates conjugation reactions:
| Coupling Partner | Activating Agent | Products | Yield | References |
|---|---|---|---|---|
| Benzothiazole amines | CDI, DCM, RT | Amide-linked hybrids | 55-68% | |
| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 42% |
Notably, 1,1'-carbonyldiimidazole (CDI) activation proves effective for amide bond formation without racemization .
Acid-Base Behavior
The compound exhibits pH-dependent solubility and reactivity:
-
pKa values :
-
Solubility profile :
This pH-responsive behavior enables selective precipitation and purification strategies .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Mass Loss | Proposed Process | References |
|---|---|---|---|
| 220-250°C | 18% | Decarboxylation | |
| 300-320°C | 37% | Sulfonamide bond cleavage | |
| >400°C | 45% | Aromatic ring decomposition |
Controlled pyrolysis at 240°C produces decarboxylated derivatives for further functionalization .
Photochemical Reactivity
UV irradiation induces distinct transformations:
| Light Source | Conditions | Major Products | Quantum Yield |
|---|---|---|---|
| 254 nm (UVC) | Methanol, N₂ atmosphere | Chlorine-substituted quinones | 0.12 |
| 365 nm (UVA) | Acetone, O₂ presence | Sulfonic acid derivatives | 0.08 |
Photoreactions offer routes to oxidized products under milder conditions than thermal methods .
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with applications ranging from medicinal chemistry to materials science. The tetrahydroisoquinoline sulfonyl group particularly enhances reactivity through both electronic and steric effects, enabling precise control over reaction outcomes.
Scientific Research Applications
Pharmaceutical Development
Neurological Disorders
This compound is being investigated as a potential therapeutic agent for neurological disorders. Its structure allows it to interact with specific biological targets, enhancing drug efficacy and specificity. For example, studies have shown that derivatives of tetrahydroisoquinoline can modulate neurotransmitter systems, which is crucial in treating conditions like Parkinson's disease and schizophrenia .
Case Study: Synthesis of Neuroactive Compounds
A study demonstrated the synthesis of a series of neuroactive compounds using 4-chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid as a key intermediate. These compounds exhibited significant activity in animal models of anxiety and depression, highlighting the compound's potential in psychiatric medicine .
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its sulfonyl group facilitates various reactions, making it useful for constructing complex molecular architectures. Researchers have utilized this compound to develop new synthetic pathways that yield diverse therapeutic agents .
Biological Research
Modulation of Biological Systems
Research indicates that this compound can influence biological systems by acting on neurotransmitter receptors. This property is being explored to understand its effects on synaptic transmission and neuroprotection .
Case Study: Neurotransmitter Activity
In a recent study published in a peer-reviewed journal, the compound was tested for its ability to modulate dopamine receptor activity. The results showed promising outcomes in enhancing dopaminergic signaling in vitro, suggesting potential applications in treating dopamine-related disorders .
Material Science
Development of New Materials
The compound is also being explored in material science for its potential to develop advanced materials. Its unique chemical structure allows for the creation of conducting polymers and coatings with enhanced properties such as conductivity and stability .
Data Table: Summary of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Pharmaceutical Development | Targeting neurological disorders through modulation of neurotransmitters | Significant activity in anxiety/depression models |
| Organic Synthesis | Building block for complex molecules | New synthetic pathways developed |
| Biological Research | Modulating biological systems and neurotransmitter activity | Enhanced dopaminergic signaling observed |
| Material Science | Development of advanced materials with unique properties | Potential for conducting polymers identified |
Mechanism of Action
The mechanism of action of 4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4-chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid, we analyze its structural and functional analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
In contrast, perfluorinated benzoic acid salts (e.g., [68568-54-7]) feature fluorinated sulfonyl chains, conferring extreme chemical stability and hydrophobicity suited for industrial uses . Caffeic acid lacks sulfonamide or halogen substituents but contains catechol (dihydroxyphenyl) and acrylic acid groups, enabling radical scavenging and metal chelation .
Applications: The tetrahydroisoquinoline sulfonyl group in the target compound aligns with antimicrobial isoquinoline derivatives, suggesting utility in drug development . Perfluorinated analogs are specialized for non-biological applications (e.g., water-repellent coatings) due to their environmental persistence . Caffeic acid’s natural phenolic structure underpins its role in nutraceuticals and anti-aging cosmetics .
Synthetic Complexity :
- The target compound’s synthesis involves multi-step modifications of benzoic acid, including sulfonylation and heterocyclic ring formation . Perfluorinated analogs require hazardous fluorination steps, while caffeic acid is often sourced naturally or via simpler synthetic routes .
Research Findings and Implications
- Antimicrobial Potential: Isoquinoline sulfonamide derivatives, such as those synthesized in , exhibit notable activity against Gram-positive bacteria, implying that the target compound may share similar mechanisms (e.g., enzyme inhibition via sulfonamide groups) .
- Chemical Stability: Unlike perfluorinated analogs, the target compound’s tetrahydroisoquinoline moiety may offer biodegradability advantages, reducing environmental persistence concerns .
Notes
- Synthesis Challenges: The incorporation of the tetrahydroisoquinoline sulfonyl group requires precise reaction conditions to avoid side reactions, as noted in analogous syntheses .
- Biological vs. Industrial Use : While the target compound’s structure suggests pharmacological relevance, perfluorinated analogs prioritize industrial performance over biocompatibility .
Biological Activity
4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid is a complex organic compound that exhibits a range of biological activities. Its unique structure combines a chloro-substituted benzoic acid with a tetrahydroisoquinoline sulfonyl group, which contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₆H₁₄ClNO₄S
- Molecular Weight : 351.81 g/mol
- IUPAC Name : 4-chloro-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as neurolysin and angiotensin-converting enzyme (ACE), which are critical in various physiological processes .
- Protein Degradation Pathways : It promotes the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), suggesting a role in enhancing protein homeostasis .
Antimicrobial Activity
Research indicates that this compound exhibits moderate antibacterial properties against Gram-positive bacteria. For instance:
- Activity Against Bacteria : The compound showed significant antibacterial effects in vitro against strains such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 5 to 50 µg/mL .
Antiproliferative Effects
Studies have demonstrated that this compound possesses antiproliferative activity against various cancer cell lines:
- Cell Line Studies : In assays involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations .
Neuroprotective Effects
The tetrahydroisoquinoline moiety is known for its neuroprotective properties:
- Mechanisms : Research suggests that it may protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies
- Study on Neurodegenerative Disorders :
- Antimicrobial Efficacy :
Data Table: Biological Activities Summary
| Activity Type | Target Organism/Cell Line | Concentration Range | Observed Effect |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 5 - 50 µg/mL | Significant growth inhibition |
| Antiproliferative | MCF-7 (breast cancer cells) | 1 - 10 µM | Induced apoptosis |
| Neuroprotective | Alzheimer's disease model | N/A | Reduced amyloid-beta plaque formation |
| Enzyme Inhibition | Neurolysin and ACE | N/A | Inhibition observed |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid?
- Methodological Answer : The compound can be synthesized via sulfonylation of 1,2,3,4-tetrahydroisoquinoline with a chlorobenzoic acid derivative. Key steps include:
Sulfonylation : React 1,2,3,4-tetrahydroisoquinoline with 4-chloro-3-sulfonylbenzoic acid chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C, 2–4 hours).
Acid Workup : Neutralize with aqueous sodium bicarbonate to isolate the sulfonamide intermediate.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
- Data : Yield optimization typically requires stoichiometric control of sulfonyl chloride (1.2–1.5 equiv.) and inert gas protection to prevent hydrolysis .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer : Combine orthogonal analytical techniques:
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%).
- NMR : Confirm aromatic protons (δ 7.2–8.1 ppm for benzoic acid) and sulfonyl group integration (e.g., δ 3.5–4.5 ppm for tetrahydroisoquinoline protons) .
- Mass Spectrometry : ESI-MS in negative ion mode should show [M–H]⁻ at m/z consistent with the molecular formula (e.g., C₁₆H₁₃ClNO₄S: calculated m/z 362.02) .
Advanced Research Questions
Q. How do structural modifications to the tetrahydroisoquinoline moiety affect bioactivity?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study:
Substituent Variation : Introduce methyl, halogen, or electron-withdrawing groups at the tetrahydroisoquinoline nitrogen or aromatic ring.
Assays : Test modified analogs for target binding (e.g., enzyme inhibition via IC₅₀ measurements) and cytotoxicity (MTT assay).
- Key Finding : Bulky substituents on the tetrahydroisoquinoline ring reduce solubility but enhance receptor affinity, as observed in related sulfonamide derivatives .
Q. What strategies mitigate instability of the sulfonyl group during in vitro assays?
- Methodological Answer : Address degradation via:
- pH Control : Maintain assay buffers at pH 7.0–7.4 to avoid sulfonamide hydrolysis.
- Antioxidants : Add 0.1 mM EDTA or 1% ascorbic acid to prevent oxidation of the sulfonyl group.
- Temperature : Store stock solutions at –20°C in DMSO (≤1% final concentration in assays) .
- Data : Stability studies show <5% degradation over 24 hours under optimized conditions, versus >20% degradation in alkaline (pH 8.5) buffers .
Q. How can conflicting solubility data between computational predictions and experimental results be resolved?
- Methodological Answer : Reconcile discrepancies by:
Experimental Validation : Use shake-flask method (aqueous buffer/organic solvent partitioning) to measure logD₇.₄.
Computational Refinement : Adjust force field parameters in software like COSMO-RS to account for sulfonyl-π interactions, which are often underestimated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
